8-Oxo-8-phenyloctanenitrile

Vue d'ensemble

Description

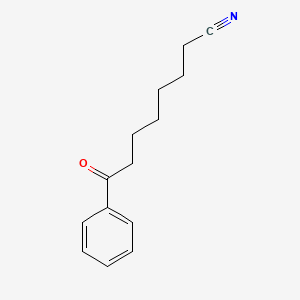

8-Oxo-8-phenyloctanenitrile is a chemical compound belonging to the family of nitriles. It is characterized by its molecular formula C14H17NO and a molecular weight of 215.29 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 8-Oxo-8-phenyloctanenitrile can be synthesized through multiple synthetic routes. One common method involves the reaction of 1,8-octanedinitrile with phenylboronic acid in the presence of [2,2]bipyridinyl and palladium (II) acetylacetonate as catalysts. The reaction is carried out in a mixture of water and toluene at 80°C for 24 hours using the Schlenk technique . This method yields the desired compound with an efficiency of approximately 81% .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 8-Oxo-8-phenyloctanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed:

Oxidation: Formation of 8-oxo-8-phenyloctanoic acid.

Reduction: Formation of 8-amino-8-phenyloctanenitrile.

Substitution: Formation of various substituted nitriles depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Role as a Biomarker

8-Oxo-8-phenyloctanenitrile is structurally related to 8-oxoguanine, a well-known biomarker for oxidative stress. The presence of such compounds in biological systems is indicative of oxidative damage, which can lead to various diseases, including cancer. Research has shown that oxidative modifications like 8-oxoguanine can influence gene expression and contribute to mutagenesis, making it a crucial area for therapeutic intervention .

Potential Therapeutic Uses

Studies indicate that compounds similar to 8-oxoguanine can be involved in DNA repair mechanisms. For instance, the base excision repair pathway can be activated by the presence of oxidized bases, leading to potential therapeutic strategies targeting oxidative stress-related conditions . The ability to modulate gene expression through these pathways opens avenues for developing drugs that can enhance cellular repair mechanisms.

Molecular Biology

Genetic Studies

this compound's structural properties allow it to be utilized in studies examining DNA replication fidelity. Research has demonstrated that modified nucleotides like 8-oxodGTP can lead to increased mutation rates during DNA synthesis due to their propensity to mispair with adenine . This characteristic is essential for understanding the mechanisms of mutagenesis and the role of oxidative stress in genetic diseases.

Epigenetic Modifications

Emerging evidence suggests that 8-oxo derivatives may also play a role in epigenetic modifications. The incorporation of such compounds into DNA can influence transcriptional regulation and gene expression patterns, potentially leading to novel therapeutic strategies in cancer treatment and regenerative medicine .

Case Study 1: Oxidative Stress and Cancer

A study published in Nature Reviews highlighted the mutagenic effects of 8-oxoguanine derivatives, including their role in G > T mutations associated with various cancers. This research underscores the importance of understanding how oxidative modifications impact genetic integrity and cancer progression .

Case Study 2: DNA Repair Mechanisms

Research conducted by Chi et al. (2022) focused on the role of 8-oxoguanine in base excision repair pathways. Their findings revealed that modified bases could activate transcription factors involved in DNA repair processes, suggesting therapeutic implications for enhancing cellular resilience against oxidative damage .

Mécanisme D'action

The mechanism of action of 8-Oxo-8-phenyloctanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of cellular signaling pathways, resulting in various biological effects .

Comparaison Avec Des Composés Similaires

8-Oxo-8-phenyloctanenitrile can be compared with other nitrile compounds, such as:

- 8-Oxo-8-phenyloctanoic acid

- 8-Amino-8-phenyloctanenitrile

- 8-Oxo-8-phenylheptanenitrile

Uniqueness: What sets this compound apart is its unique combination of an oxo group and a phenyl group attached to the octanenitrile backbone. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Activité Biologique

8-Oxo-8-phenyloctanenitrile is a compound of interest due to its potential biological activities, particularly in the context of oxidative stress and its implications in various diseases. This article aims to explore the biological activity of this compound, drawing on diverse research findings, case studies, and data tables that illustrate its effects and mechanisms.

Chemical Structure and Properties

This compound is characterized by its oxo group (C=O) and a phenyl group attached to an octane chain with a nitrile (C≡N) functional group. The presence of the oxo group suggests potential reactivity related to oxidative processes, which is a significant aspect of its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be understood through its interaction with cellular oxidative stress mechanisms. Oxidative stress is known to cause damage to DNA, proteins, and lipids, leading to various pathological conditions, including cancer and neurodegenerative diseases.

Oxidative Stress and DNA Damage

Research indicates that compounds similar to this compound can lead to the formation of reactive oxygen species (ROS), which are implicated in DNA damage. For instance, 8-oxo-7,8-dihydroguanine (OG) is a well-studied oxidized guanine base that results from oxidative stress. It has been shown to induce mutations via G→T transversion mutations, highlighting the potential mutagenic effects of oxidative modifications .

Case Studies

Several studies have examined the biological implications of oxidative stress markers, including those related to this compound:

- Breast Cancer Risk : A nested case-control study found a significant association between urinary excretion levels of 8-oxodG (a marker for oxidative DNA damage) and the risk of breast cancer, particularly estrogen receptor-positive cases. This highlights how oxidative damage may contribute to cancer pathogenesis .

- Aging and Cellular Function : Research has indicated that increased levels of 8-oxoG are associated with aging and may play a role in gene expression regulation. The accumulation of such oxidative lesions can influence cellular physiology and potentially lead to age-related diseases .

Data Table: Comparative Analysis of Oxidative Damage Markers

| Marker | Source | Association with Disease | Mechanism |

|---|---|---|---|

| 8-OxodG | Urine samples | Breast Cancer (ER-positive) | Induces G→T mutations |

| 8-OxoG | DNA/RNA | Aging, Cancer | Alters gene expression via repair pathways |

| ROS | Various tissues | Neurodegenerative Diseases | Causes oxidative damage to cellular components |

Research Findings

Recent studies have further elucidated the role of oxidized bases like 8-OxoG in transcriptional regulation. The base excision repair (BER) pathway plays a crucial role in recognizing and repairing these lesions, which can lead to changes in gene expression profiles. For instance, the removal of oxidized bases can destabilize DNA structures, facilitating transitions to more transcriptionally active forms such as G-quadruplexes .

Propriétés

IUPAC Name |

8-oxo-8-phenyloctanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c15-12-8-3-1-2-7-11-14(16)13-9-5-4-6-10-13/h4-6,9-10H,1-3,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBDLAIZVVDXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448081 | |

| Record name | 8-oxo-8-phenyloctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39755-15-2 | |

| Record name | 8-oxo-8-phenyloctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.